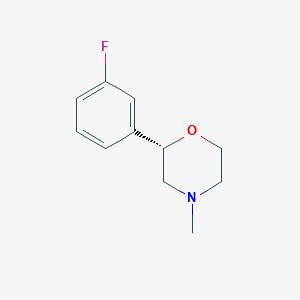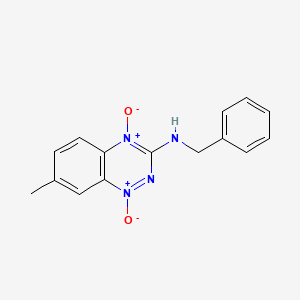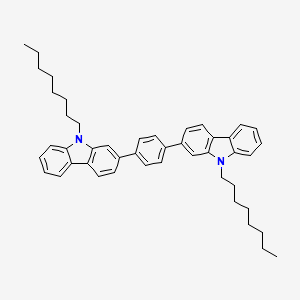
2,2'-(1,4-Phenylene)bis(9-octyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is a compound belonging to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them suitable for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) typically involves the reaction of 9-octyl-9H-carbazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in biosensors due to its excellent charge transport properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is primarily related to its ability to transport charge efficiently. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating charge transfer processes. These interactions are crucial in applications like OLEDs and photovoltaic cells, where efficient charge transport is essential .
Comparison with Similar Compounds
9,9’-(2,5-Dibromo-1,4-phenylene)bis(9H-carbazole): Similar structure but with bromine substituents.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Another polymeric form with different electronic properties compared to poly(2,7-carbazole).
Uniqueness: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) stands out due to its specific structural features, such as the octyl groups, which enhance its solubility and processability. This makes it particularly suitable for applications in solution-processed optoelectronic devices .
Properties
CAS No. |
845712-33-6 |
|---|---|
Molecular Formula |
C46H52N2 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
9-octyl-2-[4-(9-octylcarbazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C46H52N2/c1-3-5-7-9-11-17-31-47-43-21-15-13-19-39(43)41-29-27-37(33-45(41)47)35-23-25-36(26-24-35)38-28-30-42-40-20-14-16-22-44(40)48(46(42)34-38)32-18-12-10-8-6-4-2/h13-16,19-30,33-34H,3-12,17-18,31-32H2,1-2H3 |
InChI Key |
WDKAOPPHDMUSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


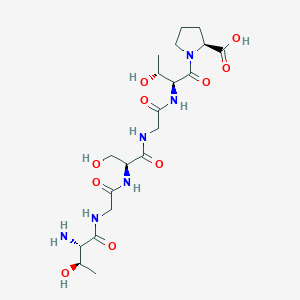
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
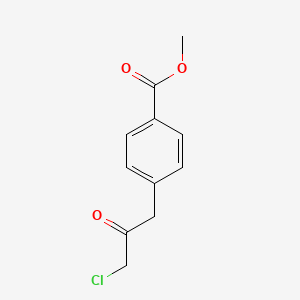
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
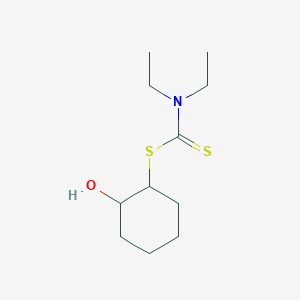
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

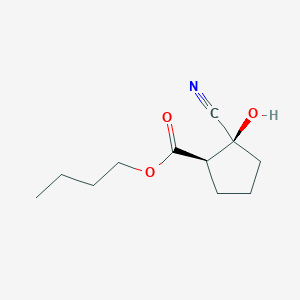
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
